molecular formula C12H17Cl2N3 B029691 4-(piperazin-1-yl)-1H-indole dihydrochloride CAS No. 255714-24-0

4-(piperazin-1-yl)-1H-indole dihydrochloride

Cat. No.: B029691
CAS No.: 255714-24-0
M. Wt: 274.19 g/mol
InChI Key: FHRAUNYCUBSDMF-UHFFFAOYSA-N
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Description

4-(piperazin-1-yl)-1H-indole dihydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The compound features a piperazine ring attached to an indole moiety, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-1H-indole dihydrochloride typically involves the reaction of indole derivatives with piperazine. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction proceeds through the formation of a protected piperazine intermediate, which is then deprotected to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using batch or flow reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield . Heterogeneous catalysis involving metal ions supported on polymeric resins is another approach used to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-1H-indole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-alkylated piperazine derivatives.

Scientific Research Applications

4-(piperazin-1-yl)-1H-indole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-1H-indole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(piperazin-1-yl)-1H-indole dihydrochloride is unique due to its indole core, which imparts distinct biological activities compared to other piperazine derivatives. The presence of the indole moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-piperazin-1-yl-1H-indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;;/h1-5,13-14H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRAUNYCUBSDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655118
Record name 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255714-24-0
Record name 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255714-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 2
4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 3
4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 4
4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 5
4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 6
4-(piperazin-1-yl)-1H-indole dihydrochloride

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